molecular formula C8H13ClN2 B7795633 3-Pyridin-3-ylpropylazanium;chloride

3-Pyridin-3-ylpropylazanium;chloride

Cat. No.: B7795633
M. Wt: 172.65 g/mol
InChI Key: VIZNQULHHZYJNK-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylpropylazanium;chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. The compound consists of a pyridine ring attached to a propylazanium group, with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-ylpropylazanium;chloride typically involves the reaction of pyridine with a propylamine derivative in the presence of a suitable acid, such as hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acid catalysts like hydrochloric acid are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylpropylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

3-Pyridin-3-ylpropylazanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylpropylazanium;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-3-ylpropylazanium;chloride is unique due to its specific structural features and the presence of the propylazanium group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

IUPAC Name

3-pyridin-3-ylpropylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNQULHHZYJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-17-1
Record name 3-Pyridinepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84359-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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